2-Fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine
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Overview
Description
“2-Fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine” is a small molecule with the molecular formula C12H12FN3 . It has a molecular weight of 217.25 . This compound is also known as FPA-124.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest due to their potential applications in various fields . The methods of synthesis of fluoropyridines are diverse and include reactions such as the Umemoto reaction and the Balts-Schiemann reaction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H12FN3/c13-12-9-11(4-8-16-12)15-7-3-10-1-5-14-6-2-10/h1-2,4-6,8-9H,3,7H2,(H,15,16) .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines, including “2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine”, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Development of New Drugs
Imidazole, a five-membered heterocyclic moiety, is an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine” could potentially be used in the synthesis of these drugs.
Detection of Pesticides
The compound can be used in the detection of pesticides. A highly luminescent entangled metal–organic framework based on this compound exhibits strong blue-green emission and provides a facile and reversible method to sensitively and quantitatively detect trace pesticide of 2,6-dichloro-4-nitroaniline .
Inhibition of RET Signaling in Cancer Cells
In vitro studies have shown that the compound can specifically inhibit RET signaling in cancer cells with RET mutations . It has been found to be more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors .
Treatment of Non-Small Cell Lung Cancer (NSCLC) and Thyroid Cancer
In vivo, the compound has been shown to effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .
Development of Fluorinated Agricultural Products
The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products with improved physical, biological, and environmental properties . “2-fluoro-N-[2-(pyridin-4-yl)ethyl]pyridin-4-amine” could potentially be used in the development of these products.
Mechanism of Action
Target of Action
Fluorinated pyridines, a category to which this compound belongs, are known to have a broad range of biological properties .
Mode of Action
Fluoropyridines, in general, are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be potential imaging agents for various biological applications .
Action Environment
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
2-fluoro-N-(2-pyridin-4-ylethyl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-12-9-11(4-8-16-12)15-7-3-10-1-5-14-6-2-10/h1-2,4-6,8-9H,3,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEXCLQRFDQRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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